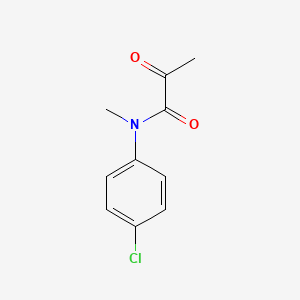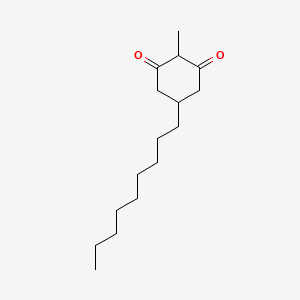
2-Methyl-5-nonylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-nonylcyclohexane-1,3-dione is an organic compound classified as a cyclic diketone It is a derivative of 1,3-cyclohexanedione, featuring a nonyl group at the 5-position and a methyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nonylcyclohexane-1,3-dione typically involves the Michael addition reaction. This method includes the reaction of mesityl oxide with diethyl malonate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes as laboratory methods but are optimized for efficiency and cost-effectiveness. These processes often include continuous flow reactors and advanced purification techniques to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-nonylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexanones, diols, and carboxylic acids, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Methyl-5-nonylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-nonylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Methyl-5-nonylcyclohexane-1,3-dione include other cyclic diketones such as:
- 1,3-Cyclohexanedione
- 2-Methylcyclohexane-1,3-dione
- 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the nonyl group at the 5-position and the methyl group at the 2-position can influence its solubility, stability, and interaction with other molecules, making it particularly valuable in certain applications .
Propriétés
Numéro CAS |
61621-55-4 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
2-methyl-5-nonylcyclohexane-1,3-dione |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-14-11-15(17)13(2)16(18)12-14/h13-14H,3-12H2,1-2H3 |
Clé InChI |
WWGAOTDZCNPCQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1CC(=O)C(C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
![Bicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14589846.png)
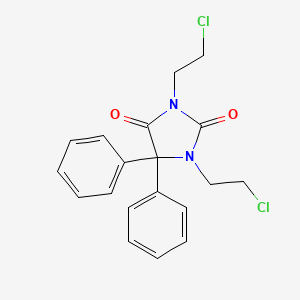
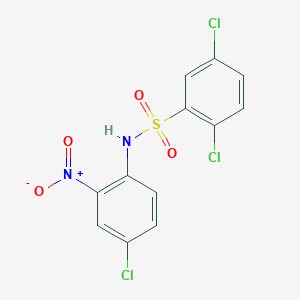
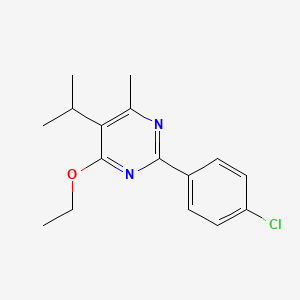
![4-{[4-(2-Methoxyphenoxy)anilino]methylidene}-2,6-dinitrocyclohexa-2,5-dien-1-one](/img/structure/B14589864.png)
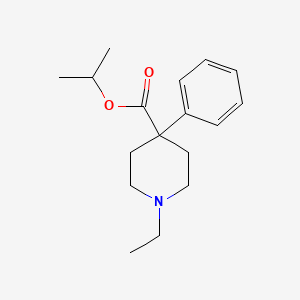

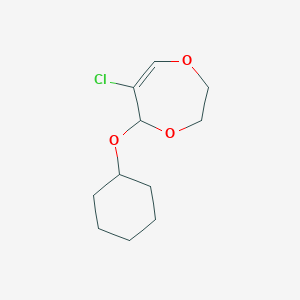
![2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B14589890.png)
![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)
